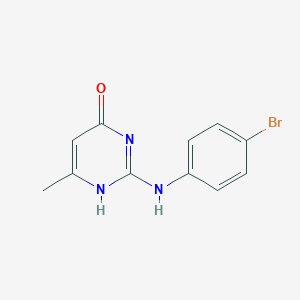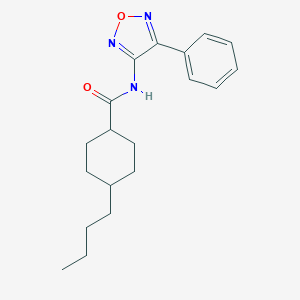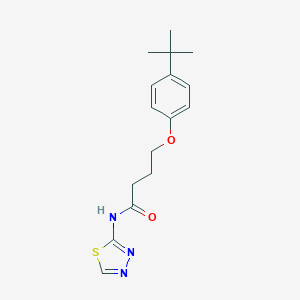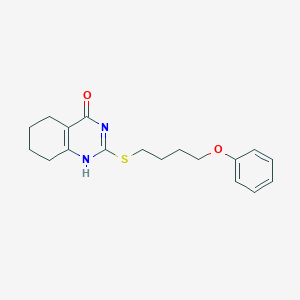![molecular formula C15H13ClN4O2S B253820 N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a synthetic small molecule drug that belongs to the class of Janus kinase inhibitors. It is commonly used in scientific research to study the role of Janus kinases in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting the activity of Janus kinases, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, suppressing the activation of immune cells, and inhibiting the differentiation of T cells. These effects make N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide a promising treatment for autoimmune diseases and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity for Janus kinases, which allows researchers to study the effects of Janus kinase inhibition on specific signaling pathways. However, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations, including its potential toxicity and the fact that it may not be effective for all autoimmune diseases.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide and Janus kinase inhibitors, including:
1. Developing more specific Janus kinase inhibitors that target specific cytokine signaling pathways.
2. Studying the long-term effects of Janus kinase inhibition on the immune system.
3. Investigating the potential use of Janus kinase inhibitors in combination with other drugs for the treatment of autoimmune diseases.
4. Developing new methods for delivering Janus kinase inhibitors to specific tissues or cells.
5. Studying the effects of Janus kinase inhibition on other diseases, such as cancer and infectious diseases.
In conclusion, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic small molecule drug that is commonly used in scientific research to study the role of Janus kinases in various diseases. Its mechanism of action involves inhibiting the activity of Janus kinases, which can reduce inflammation and suppress the immune response. While N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations, it has several advantages for lab experiments and has the potential to be developed into a promising treatment for autoimmune diseases and other inflammatory conditions.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with 5-cyano-6-ethyl-4-hydroxypyrimidine to form 2-(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-ylthio)benzoic acid. This acid is then reacted with N-(2-aminoethyl)acetamide to form N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is commonly used in scientific research to study the role of Janus kinases in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is also used to study the effects of Janus kinase inhibitors on the immune system and to develop new treatments for autoimmune diseases.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C15H13ClN4O2S |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-11-9(7-17)14(22)20-15(19-11)23-8-13(21)18-12-6-4-3-5-10(12)16/h3-6H,2,8H2,1H3,(H,18,21)(H,19,20,22) |
Clé InChI |
CFYDLTOMCFGDBK-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
SMILES canonique |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B253739.png)
![2-(4-Bromophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B253740.png)

![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B253745.png)

![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)